![molecular formula C18H21N3O3 B2405644 6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone CAS No. 478079-23-1](/img/structure/B2405644.png)
6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone” belongs to the class of pyridazinones . Pyridazinones are heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. They have been the focus of medicinal chemists due to their diverse pharmacological activities .
Scientific Research Applications
Synthesis Methods
One of the key areas of research involving 6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone relates to its synthesis. A significant study by Coates and Mckillop (1993) explored a one-pot process for the preparation of 6-phenyl-3(2H)-pyridazinone from acetophenone and glyoxylic acid, demonstrating its wide utility in synthesizing various substituted pyridazinones, which could include this compound (Coates & Mckillop, 1993).
Solubility and Thermodynamics
Another focus area is the solubility and thermodynamic behavior of pyridazinone derivatives. Shakeel et al. (2017) investigated the solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different mixtures, which can provide insights into the solubility behavior of related compounds like this compound. Their study suggested that the solvation of these compounds was enthalpy-driven in all evaluated mixtures (Shakeel et al., 2017).
Anticancer Activity
Research has also delved into the potential anticancer activity of pyridazinone derivatives. Mehvish and Kumar (2022) synthesized new derivatives and demonstrated their antioxidant activity, which is a crucial factor in the development of anticancer agents. Their molecular docking studies showed promising results, suggesting that similar compounds could have significant anticancer potential (Mehvish & Kumar, 2022).
Vasodilator Activities
Derivatives of pyridazinones have been studied for their vasodilator activities. Demirayak et al. (2004) synthesized pyridazinone and phthalazinone derivatives and examined their vasodilator activities both in vitro and in vivo, which suggests potential cardiovascular applications (Demirayak et al., 2004).
Antiplatelet Activity
Sotelo et al. (2002) explored the synthesis of 6-phenyl-3(2H)-pyridazinones with various substituents and evaluated them as potential antiplatelet agents. The modification of the chemical group significantly influenced the antiplatelet activity, suggesting that this compound could also have relevant bioactivity in this context (Sotelo et al., 2002).
properties
IUPAC Name |
6-[2-(azepan-1-yl)-2-oxoethoxy]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17-11-10-16(19-21(17)15-8-4-3-5-9-15)24-14-18(23)20-12-6-1-2-7-13-20/h3-5,8-11H,1-2,6-7,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWLFJDTWCIKHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B2405562.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2405564.png)
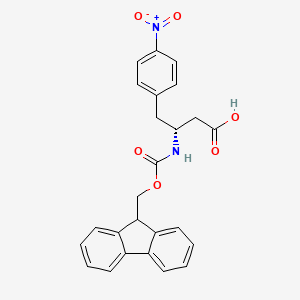
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)
![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)
![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)
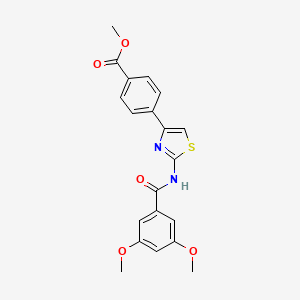
![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)
![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)
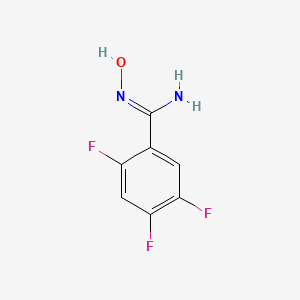
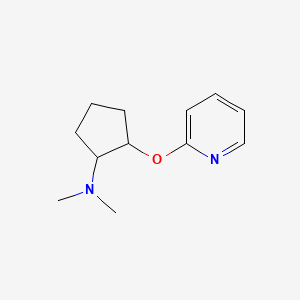
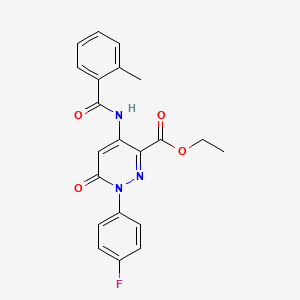
![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)